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Spiro[2.2]pentan-1-ylmethanamine

Cat. No.: B2533135
CAS No.: 1506601-94-0
M. Wt: 97.161
InChI Key: ZCVJMMXCYUHRKP-UHFFFAOYSA-N
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Description

The Unique Structural Topology and Geometric Characteristics of Spiro[2.2]pentane Systems

The spiro[2.2]pentane core imparts a distinct and highly strained architecture. Comprising two fused cyclopropane rings, this arrangement results in considerable angle strain, which profoundly influences its reactivity and stability. solubilityofthings.com Electron diffraction studies have precisely determined its geometric parameters, revealing a non-uniformity in its carbon-carbon bonds. The bonds connecting the central spiro carbon to the adjacent methylene carbons are shorter than the bonds between the methylene groups themselves. wikipedia.org This structural rigidity and well-defined orientation of substituents make spiro[2.2]pentane derivatives, such as Spiro[2.2]pentan-1-ylmethanamine, valuable scaffolds for designing molecules with specific spatial arrangements. nih.gov

Table 1: Geometric Characteristics of Spiro[2.2]pentane

Parameter Value
C-C Bond Length (Spiro Carbon) 146.9 pm wikipedia.org
C-C Bond Length (Methylene Groups) 151.9 pm wikipedia.org

Historical Development and Evolution of Spiro[2.2]pentane Chemistry

The journey of spiro[2.2]pentane chemistry began in the late 19th century, marked by discovery, structural elucidation, and the gradual development of synthetic methodologies.

Table 2: Historical Timeline of Spiro[2.2]pentane Chemistry

Year Key Development
1896 Gustavson first synthesizes the C₅H₈ molecule, initially naming it vinyltrimethylene. wikipedia.orgacs.org
1907 Fecht proposes the correct spirocyclic structure for the molecule. wikipedia.org
1944 Murray and Stevenson provide spectroscopic characterization, confirming the spiropentane (B86408) structure. acs.org
Decades Post-Discovery Synthetic methods are refined to produce purer samples, separating spiropentane from byproducts via distillation. wikipedia.org
1968 The first confirmed synthesis of a related small spiroheterocycle, oxaspiro[2.2]pentane, is reported, expanding the field. nih.gov

Overview of Research Significance for this compound in Contemporary Organic Chemistry

The rigid, three-dimensional structure of the spiro[2.2]pentane scaffold makes it an intriguing building block in medicinal chemistry and material science. solubilityofthings.comnih.gov Compounds incorporating this framework are valued for their high fraction of sp³-hybridized carbons and well-defined exit vectors, which are desirable traits for drug candidates. nih.gov

The presence of the aminomethyl group in this compound is particularly significant. Amine functionalities are crucial for biological activity and for serving as synthetic handles for further molecular elaboration. Research into related amido-spiro[2.2]pentane systems has highlighted their chemical and biological interest. A key area of application is the development of conformationally constrained analogues of neuroactive molecules. For instance, the spiro[2.2]pentane scaffold has been successfully employed to create rigid versions of glutamic acid, which are important for studying glutamate (B1630785) receptors in the central nervous system. acs.orgresearchgate.net By extension, this compound serves as a valuable precursor for developing novel ligands and probes with precisely controlled three-dimensional shapes for biological targets.

Classification within Strained Hydrocarbon Frameworks: Triangulanes

Spiro[2.2]pentane and its derivatives are classified within a specific family of strained hydrocarbons known as triangulanes. wikipedia.org A triangulane is a molecule composed exclusively of spiro-linked cyclopropane rings. wikipedia.org Under this classification, spiro[2.2]pentane is the simplest member, designated as solubilityofthings.comtriangulane, indicating it is formed from two cyclopropane units. wikipedia.org The study of triangulanes is largely driven by interest in the fundamental properties of highly strained chemical systems, including their unique physicochemical characteristics and reactivity. researchgate.net The inherent strain in these molecules, arising from the severe deviation from ideal bond angles, makes them fascinating subjects for both theoretical and synthetic chemists. mdpi.comyoutube.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11N B2533135 Spiro[2.2]pentan-1-ylmethanamine CAS No. 1506601-94-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[2.2]pentan-2-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c7-4-5-3-6(5)1-2-6/h5H,1-4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCVJMMXCYUHRKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC2CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1506601-94-0
Record name {spiro[2.2]pentan-1-yl}methanamine
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Comprehensive Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Methodologies for Structural Confirmation

Spectroscopic techniques are indispensable tools for probing the intricate structural features of molecules. By analyzing the interaction of electromagnetic radiation with the compound, detailed information about its chemical environment, connectivity, and functional groups can be obtained. For Spiro[2.2]pentan-1-ylmethanamine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a complete picture of its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure and dynamics of molecules. One-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for the complete assignment of proton and carbon signals and for establishing the connectivity between atoms in this compound.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy provides information about the number, chemical environment, and connectivity of hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the spiropentane (B86408) core and the aminomethyl substituent.

Chemical Shifts (δ): The chemical shifts of the protons are influenced by their local electronic environment. The protons on the cyclopropyl rings of the spiropentane moiety are expected to appear in the upfield region of the spectrum, typically between 0.5 and 1.5 ppm, due to the shielding effect of the strained ring system. The protons of the aminomethyl group (-CH₂NH₂) would likely resonate further downfield, influenced by the electronegativity of the nitrogen atom. The methine proton to which the aminomethyl group is attached would also have a characteristic chemical shift.

Spin-Spin Coupling (J): The coupling patterns (multiplicity) of the signals provide information about the number of neighboring protons. For instance, the protons of the aminomethyl group might appear as a doublet if coupled to the adjacent methine proton. The complex coupling patterns of the spiropentane ring protons would require more advanced 2D NMR techniques for complete analysis.

Integration: The integral of each signal is proportional to the number of protons it represents, allowing for the determination of the relative number of protons in different chemical environments.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
CH₂ (spiropentane) 0.5 - 1.0 Multiplet -
CH (spiropentane) 1.0 - 1.5 Multiplet -
CH-CH₂NH₂ 1.5 - 2.0 Multiplet -
CH₂-NH₂ 2.5 - 3.0 Doublet 6-8
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

Chemical Shifts (δ): The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment. The sp³-hybridized carbons of the spiropentane ring are expected to resonate in the upfield region of the spectrum. The spirocyclic quaternary carbon would have a unique chemical shift. The carbon of the aminomethyl group (-CH₂NH₂) and the carbon to which it is attached will appear at distinct downfield positions.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
CH₂ (spiropentane) 10 - 20
C (spirocyclic) 20 - 30
CH-CH₂NH₂ 30 - 40
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complex Elucidation

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C NMR signals and for determining the complete connectivity of the molecule.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other. This is particularly useful for tracing the proton connectivity within the spiropentane rings and for confirming the coupling between the aminomethyl protons and the adjacent methine proton.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbon atoms to which they are directly attached. This allows for the direct assignment of the ¹³C signals based on the already assigned ¹H signals.

Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of an ion, allowing for the determination of its elemental composition. For this compound, with a molecular formula of C₆H₁₁N, HRMS is used to confirm this composition.

Molecular Ion Peak ([M+H]⁺): In electrospray ionization (ESI) or other soft ionization techniques, the compound is typically observed as its protonated molecular ion, [M+H]⁺.

Exact Mass Measurement: The experimentally measured exact mass of the [M+H]⁺ ion is compared with the calculated theoretical exact mass for the proposed molecular formula. A close match (typically within a few parts per million, ppm) provides strong evidence for the correct elemental composition.

Table 3: HRMS Data for this compound

Ion Calculated Exact Mass (m/z) Measured Exact Mass (m/z) Mass Error (ppm)
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a precursor ion and analyzing the resulting product ions. wikipedia.org For this compound, the molecular ion (M+) would have an odd molecular weight due to the presence of a single nitrogen atom, a key principle in the nitrogen rule of mass spectrometry. whitman.edulibretexts.org

In an MS/MS experiment, the protonated molecule [M+H]+ would be selected and subjected to collision-induced dissociation (CID). The fragmentation of aliphatic amines is typically dominated by α-cleavage, which is the breaking of the carbon-carbon bond adjacent to the nitrogen atom. wikipedia.orglibretexts.org This process results in the formation of a stable, resonance-stabilized iminium cation.

Expected Fragmentation Pathways:

The primary and most favored fragmentation pathway for this compound would be the α-cleavage between the methylene carbon and the spiropentane ring. This would result in the loss of the spiropentyl radical and the formation of a methaniminium ion.

A secondary fragmentation pathway could involve the fragmentation of the highly strained spiropentane ring itself. The fragmentation patterns of spiropentane are known to be complex due to its structure. researchgate.net

Interactive Data Table: Predicted MS/MS Fragmentation of this compound

Precursor Ion (m/z)Proposed Fragment StructureFragment Ion (m/z)Neutral LossFragmentation Pathway
98.17[CH2=NH2]+30.05C5H7• (spiropentyl radical)α-Cleavage
98.17[C5H7]+67.12CH2NH2• (aminomethyl radical)Spiropentane Ring Fragmentation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. wpmucdn.com The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the N-H bonds of the primary amine, the C-H bonds of the aliphatic methylene and spiropentane groups, and the C-N bond.

Primary amines typically exhibit two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹ due to symmetric and asymmetric stretching modes. libretexts.orglibretexts.orgopenstax.org The N-H bending vibration (scissoring) is expected to appear around 1600 cm⁻¹. wpmucdn.com The C-H stretching vibrations of the sp³ hybridized carbons in the methylene bridge and the spiropentane ring would be observed just below 3000 cm⁻¹. The strained cyclopropyl rings within the spiropentane structure may also give rise to characteristic C-H stretching absorptions at slightly higher wavenumbers than typical alkanes, as well as specific ring deformation bands. acs.orgchegg.comaip.orgnist.gov The C-N stretching vibration for a primary aliphatic amine typically appears in the 1000-1250 cm⁻¹ region. aip.org

Interactive Data Table: Predicted IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupIntensity
3450 - 3350Asymmetric N-H StretchPrimary Amine (-NH2)Medium
3350 - 3250Symmetric N-H StretchPrimary Amine (-NH2)Medium
2960 - 2850C-H StretchAliphatic (CH, CH2)Strong
1650 - 1580N-H Bend (Scissoring)Primary Amine (-NH2)Medium
1470 - 1430CH2 Bend (Scissoring)Methylene/SpiropentaneMedium
1250 - 1020C-N StretchAliphatic AmineMedium-Weak
~900N-H WagPrimary Amine (-NH2)Broad, Medium

Crystallographic Analysis for Precise Geometric Determination

Single Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Solid-State Structure

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. creative-biostructure.comrigaku.com This technique provides detailed information on bond lengths, bond angles, and the absolute configuration of chiral centers. nih.govexcillum.comacs.org For this compound, which is chiral, SCXRD would be invaluable for unambiguously determining its absolute stereochemistry.

As of now, the crystal structure of this compound has not been reported in the public domain. However, if suitable single crystals could be grown, SCXRD analysis would yield precise data on the geometry of the highly strained spiropentane core and the conformation of the aminomethyl side chain. This would allow for the accurate measurement of the unique bond lengths and angles inherent to the two fused cyclopropane rings.

Interactive Data Table: Potential Information from SCXRD of this compound

ParameterInformation ProvidedSignificance
Unit Cell DimensionsSize and shape of the repeating crystal lattice unit.Fundamental crystallographic data.
Space GroupSymmetry elements of the crystal structure.Defines the packing arrangement of molecules.
Atomic CoordinatesPrecise 3D position of each atom.Allows for calculation of bond lengths and angles.
Bond LengthsThe distance between the nuclei of two bonded atoms.Confirms connectivity and reveals effects of ring strain.
Bond AnglesThe angle formed between three connected atoms.Defines the molecular geometry.
Torsion AnglesThe dihedral angle between four connected atoms.Describes the conformation of the molecule.
Absolute ConfigurationThe spatial arrangement of atoms in a chiral molecule.Unambiguously determines the stereochemistry (R/S).

Chromatographic Techniques for Purity Assessment and Isolation

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds.

The analysis of primary amines like this compound by GC can be challenging due to their polarity and basicity, which can lead to peak tailing and adsorption on standard silica-based columns. labrulez.comlabrulez.com To overcome this, specialized basic-deactivated columns are often employed. bre.com Alternatively, derivatization of the amine group, for example, through acylation or silylation, can reduce its polarity and improve chromatographic performance. researchgate.netgdut.edu.cnmdpi.commdpi.com The mass spectrometer detector would then provide fragmentation data, as discussed in the MS/MS section, to confirm the identity of the eluting peak.

Interactive Data Table: Expected GC-MS Parameters for this compound Analysis

ParameterTypical Condition/ValueRationale
Column Basic-deactivated capillary column (e.g., DB-5ms)To minimize peak tailing and analyte adsorption.
Carrier Gas HeliumInert and provides good efficiency.
Injection Mode Split/SplitlessDependent on sample concentration.
Temperature Program Ramped from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 250°C)To ensure elution of the analyte and separation from impurities.
MS Ionization Electron Ionization (EI)Standard method for generating reproducible fragmentation patterns.

High-Performance Liquid Chromatography (HPLC and Preparative HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds in a mixture. For a polar and basic compound like this compound, reversed-phase HPLC (RP-HPLC) would be the most common approach. wikipedia.org

In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile or methanol. chromatographyonline.com To achieve good peak shape and retention for a basic amine, the pH of the mobile phase is often controlled with a buffer, or additives like trifluoroacetic acid (TFA) are used to form an ion pair with the protonated amine. teledyneisco.comgoogle.comsielc.com Preparative HPLC utilizes the same principles but with larger columns and higher flow rates to isolate pure fractions of the compound from a mixture.

Interactive Data Table: Typical HPLC Conditions for this compound Analysis

ParameterTypical Condition/ValueRationale
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)Standard for separation of moderately polar to nonpolar compounds.
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) or Formic AcidTo control pH and improve peak shape through ion pairing.
Mobile Phase B Acetonitrile with 0.1% TFA or Formic AcidOrganic modifier to elute the analyte.
Gradient Increasing percentage of Mobile Phase B over timeTo ensure elution of the analyte and separation from impurities with different polarities.
Flow Rate 1.0 mL/min (analytical)Standard flow rate for analytical separations.
Detection UV (at low wavelength, e.g., <220 nm) or Mass Spectrometry (LC-MS)The compound lacks a strong chromophore, so MS detection would be more sensitive and specific.

Theoretical and Computational Chemistry Investigations

Quantum Mechanical (QM) Calculations for Electronic Structure and Bonding

Quantum mechanical calculations are fundamental to understanding the electronic structure and unique bonding characteristics of molecules. researchgate.net For Spiro[2.2]pentan-1-ylmethanamine, these ab initio methods are crucial for describing the highly strained spiro[2.2]pentane core, which is composed of two fused cyclopropane rings.

Key electronic properties that can be determined through QM calculations include ionization potential, electron affinity, and the distribution of electron density, which are essential for predicting the molecule's reactivity and intermolecular interactions.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) has become a widely used and cost-effective computational method for investigating the molecular and electronic properties of organic compounds. scienceacademique.comresearchgate.net DFT calculations are particularly well-suited for determining the stable, minimum-energy structure (optimized geometry) of this compound. scienceacademique.com

These studies can precisely calculate key geometrical parameters. For the spiro[2.2]pentane scaffold, DFT helps in understanding the unique orthogonality of the two cyclopropane rings and the strain inherent in the system.

Furthermore, DFT is employed to analyze frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). hust.edu.vnnih.gov The energies of these orbitals and the resulting HOMO-LUMO energy gap are critical indicators of a molecule's chemical reactivity and kinetic stability. nih.govscirp.org A smaller gap generally suggests higher reactivity. DFT can also generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting sites for chemical reactions. researchgate.net

Table 1: Molecular Properties of this compound Investigated by DFT

Property Description Significance
Optimized Geometry The lowest energy three-dimensional arrangement of atoms. Provides bond lengths, bond angles, and dihedral angles for the most stable conformation. scienceacademique.com
HOMO Energy Energy of the highest occupied molecular orbital. Relates to the ability to donate electrons (nucleophilicity).
LUMO Energy Energy of the lowest unoccupied molecular orbital. Relates to the ability to accept electrons (electrophilicity).
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. Indicates chemical reactivity and electronic excitation energy. nih.govscirp.org
Molecular Electrostatic Potential (MEP) Visualizes the electrostatic potential on the electron density surface. Identifies sites for electrophilic and nucleophilic attack. researchgate.net

| Vibrational Frequencies | Theoretical prediction of infrared and Raman spectra. | Aids in the characterization and identification of the molecule by comparison with experimental spectra. scienceacademique.com |

Conformational Analysis of this compound and its Derivatives

Conformational analysis is essential for understanding the three-dimensional shapes a molecule can adopt and the associated energy differences. The spiro[2.2]pentane scaffold provides a rigid and dissymmetric core that severely restricts the conformational freedom of its substituents. nih.gov This conformational rigidity is a key feature exploited in medicinal chemistry to design molecules that fit specific biological targets. nih.gov

For this compound, computational methods are used to explore the rotational conformations (rotamers) of the aminomethyl (-CH₂NH₂) side chain relative to the spirocyclic framework. While the core is rigid, the C-C and C-N bonds of the side chain can rotate. Theoretical calculations can determine the potential energy surface for these rotations, identifying the most stable (lowest energy) conformers and the energy barriers between them.

Studies on derivatives, such as 1-aminospiro[2.2]pentyl-1,4-dicarboxylic acids, have demonstrated the utility of conformational analysis to understand how these rigid analogues can interact with biological receptors. nih.govresearchgate.net Such analyses often incorporate solvation effects to provide a more accurate representation of the molecule's behavior in a biological environment. researchgate.net

Computational Studies on Reaction Mechanisms Involving Spiro[2.2]pentane Systems

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction pathways, and selectivity that are often difficult to obtain experimentally. escholarship.orgmdpi.comnih.gov For systems involving the spiro[2.2]pentane scaffold, computational studies can rationalize how these strained rings are formed and how they participate in subsequent reactions.

One relevant reaction is the Simmons-Smith cyclopropanation of allenamides, which has been used as a direct route to synthesize amido-spiro[2.2]pentane systems. Computational modeling can be employed to investigate the reaction mechanism, including the structure of the key zinc carbenoid intermediate and the transition states leading to mono- and bis-cyclopropanation products. These studies can also explain the origins of diastereoselectivity in these reactions by analyzing the energies of competing reaction pathways. Understanding these mechanisms from a kinetic and thermodynamic perspective allows for the optimization of reaction conditions and the development of new synthetic strategies. escholarship.org

Molecular Modeling for Understanding Strain and Orthogonality in Spiro[2.2]pentane Scaffolds

The spiro[2.2]pentane scaffold is notable for its high degree of ring strain and the unique perpendicular (orthogonal) arrangement of its two cyclopropane rings. Molecular modeling provides a quantitative understanding of these features.

The strain energy of the spiro[2.2]pentane core arises from angle strain (C-C-C bond angles compressed to ~60°) and torsional strain. Computational methods can calculate this strain energy by comparing the heat of formation of the molecule with that of a hypothetical strain-free reference compound. This high strain energy influences the molecule's thermodynamic stability and its kinetic reactivity, often making the bonds susceptible to cleavage under certain reaction conditions.

The spirocyclic nature of the core, with a central quaternary carbon atom shared by both rings, enforces a rigid, three-dimensional structure. nih.gov Molecular modeling confirms that the planes of the two cyclopropane rings are nearly perpendicular to each other. This fixed, orthogonal orientation is a key structural feature that medicinal chemists can leverage to project substituents into specific and well-defined regions of space, which is critical for designing ligands with high selectivity for biological targets.

Computational Approaches for Understanding Non-Covalent Interactions within Spirocyclic Frameworks

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, are crucial in determining molecular conformation, crystal packing, and ligand-receptor binding. nih.gov Computational chemistry offers a variety of methods to study these subtle yet significant forces within and between molecules. nih.gov

In the context of this compound, computational approaches can be used to investigate several types of non-covalent interactions:

Intramolecular Interactions: The presence of the amine group allows for the possibility of intramolecular hydrogen bonding with other parts of the molecule or with substituents in derivatives. Quantum Theory of Atoms in Molecules (QTAIM) is one method used to analyze the topology of the electron density to identify and characterize such interactions. nih.gov

Intermolecular Interactions: DFT methods, particularly those incorporating dispersion corrections, are effective in modeling the interactions between two or more molecules. acs.org This is critical for understanding how this compound might self-assemble or interact with other molecules in a condensed phase or a biological system.

Solvation Effects: Computational models can simulate the non-covalent interactions between the solute (this compound) and solvent molecules, providing insight into its solubility and conformational preferences in different media.

These computational tools are vital for designing molecules with specific interaction profiles, for example, in the development of new organocatalysts or pharmaceutical agents where non-covalent interactions dictate selectivity. nih.govacs.orglarionovgroup.com

Chemical Reactivity and Derivatization Strategies

Reactions of the Amine Functional Group

The primary amine group of spiro[2.2]pentan-1-ylmethanamine is a key site for chemical modification, allowing for the introduction of a wide array of functional groups and molecular scaffolds.

To facilitate selective reactions at other positions of the molecule or to prevent unwanted side reactions, the primary amine of this compound can be protected using various standard amine protecting groups. The choice of protecting group is crucial and depends on the specific reaction conditions to be employed in subsequent steps.

Commonly used protecting groups for primary amines include carbamates like tert-butoxycarbonyl (Boc) and carboxybenzyl (Cbz). masterorganicchemistry.com These are popular choices due to their ease of installation and removal under relatively mild conditions. masterorganicchemistry.com For instance, the Boc group can be introduced by reacting the amine with di-tert-butyl dicarbonate (Boc)₂O and is readily removed with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.com The Cbz group, on the other hand, is installed using benzyl chloroformate and can be cleaved by catalytic hydrogenation. masterorganicchemistry.com

Amide-based protecting groups can also be employed. However, their inherent stability often necessitates harsh deprotection conditions. chemistryviews.org A notable development is the use of "sterically stressed" amides, such as 5-chloro-8-nitro-1-naphthoyl (NNap), which can be removed under mild reductive conditions due to the release of steric strain upon deprotection. chemistryviews.org

Table 1: Common Amine Protecting Groups and Their Deprotection Conditions

Protecting GroupAbbreviationReagent for ProtectionDeprotection Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonateStrong acid (e.g., TFA) masterorganicchemistry.com
CarboxybenzylCbzBenzyl chloroformateCatalytic hydrogenation (e.g., H₂, Pd/C) masterorganicchemistry.com
5-Chloro-8-nitro-1-naphthoylNNapNNapClMild reduction (e.g., Zn, acetic acid) chemistryviews.org
FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., piperidine) masterorganicchemistry.com

The lone pair of electrons on the nitrogen atom of this compound makes it a potent nucleophile. chemguide.co.uk This nucleophilicity allows it to participate in a variety of reactions to form new carbon-nitrogen bonds.

Acylation: The amine readily reacts with acyl chlorides and acid anhydrides to form stable amide derivatives. chemguide.co.uk These reactions are typically fast and exothermic. chemguide.co.uk

Alkylation: Reaction with alkyl halides can lead to the formation of secondary, tertiary amines, and even quaternary ammonium salts. chemguide.co.uk However, these reactions can be difficult to control and often result in a mixture of products due to over-alkylation. chemguide.co.uk

Imine Formation: Condensation with aldehydes and ketones under acidic conditions yields imines, also known as Schiff bases. libretexts.org This reversible reaction is a cornerstone in the synthesis of various nitrogen-containing compounds. libretexts.org The mechanism involves nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. libretexts.orgyoutube.com

The nucleophilicity of amines is influenced by steric hindrance around the nitrogen atom. researchgate.netmasterorganicchemistry.com While the spiro[2.2]pentane moiety is sterically demanding, the methylene spacer between the ring system and the amine group mitigates some of this steric bulk, allowing for efficient nucleophilic attack.

Cyclopropane Ring Opening and Rearrangement Reactions within the Spiro[2.2]pentane System

The spiro[2.2]pentane core is characterized by significant ring strain, making it susceptible to ring-opening and rearrangement reactions under certain conditions. nih.govnih.gov These reactions can be triggered by heat, light, or chemical reagents and provide pathways to more complex molecular architectures.

Thermolysis of spiropentane (B86408) itself, at temperatures between 360 to 410 °C, leads to ring expansion to form methylenecyclobutane, as well as fragmentation to ethene and propadiene. wikipedia.org This suggests that the weaker bonds of the highly strained system are prone to cleavage, likely proceeding through a diradical intermediate. wikipedia.org

In substituted spiro[2.2]pentane systems, such as oxaspiro[2.2]pentanes, acid-mediated or thermal rearrangement can lead to the formation of cyclobutanones. nih.gov This transformation is driven by the release of ring strain and the formation of a stable carbonyl group. nih.gov Base-induced elimination reactions of oxaspiro[2.2]pentanes can also occur, yielding vinyl cyclopropanes. nih.gov

Photochemical reactions can also induce rearrangements. For example, benzoyl spiro[2.2]pentanes have been observed to undergo a photoinduced skeletal rearrangement to 2-cyclobutylidene-acetophenone. nih.gov

Formation of Spiro[2.2]pentane-containing Heterocyclic Compounds

The unique structural and reactive properties of this compound and its derivatives make them valuable precursors for the synthesis of novel heterocyclic compounds.

One strategy involves the reaction of spiro[2.2]pentane derivatives with various reagents to construct heterocyclic rings. For instance, donor-acceptor cyclopropanes can undergo ring-opening cyclizations to form a variety of carbocyclic and heterocyclic scaffolds. rsc.org These reactions can be initiated by Lewis acids or occur under metal-free conditions. researchgate.net

Tandem reactions provide an efficient route to complex spiroheterocycles. For example, a Rh(II)-catalyzed O-H insertion followed by a base-promoted cyclization has been used to synthesize spiro-annulated O-heterocycles. beilstein-journals.org Similarly, tandem cross-coupling/spirocyclization/Mannich-type reactions have been developed to assemble polycyclic spiroindolines. nih.gov

The Michael Initiated Ring Closure (MIRC) reaction is another powerful tool for constructing cyclopropane-containing heterocycles with high stereoselectivity. rsc.org This method involves the Michael addition of a nucleophile to an activated alkene, followed by an intramolecular cyclization. rsc.org

Cross-Coupling Reactions Involving Spiro[2.2]pentane Moieties

While direct cross-coupling of the spiro[2.2]pentane core can be challenging due to its saturated and sterically hindered nature, derivatization of the amine functionality allows for the introduction of groups amenable to cross-coupling reactions.

For instance, the amine can be converted into a halide or triflate, which can then participate in standard palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

More advanced strategies, such as cross-electrophile coupling, offer an alternative to traditional cross-coupling methods by avoiding the need for pre-formed organometallic reagents. chemrxiv.org These reactions couple two different electrophiles, often under photoredox or dual catalytic conditions. chemrxiv.org

Strategies for Further Derivatization and Functional Group Interconversion

The versatility of this compound as a synthetic intermediate is further enhanced by the ability to perform a wide range of functional group interconversions (FGIs). imperial.ac.uk FGIs are crucial for elaborating the initial structure and introducing desired chemical properties. imperial.ac.ukscribd.com

Starting from the primary amine, a plethora of other functional groups can be accessed. For example, the amine can be oxidized to a nitro group or converted to an azide, which can then undergo further transformations like cycloadditions.

The alcohol corresponding to this compound, (spiro[2.2]pentan-1-yl)methanol, can be accessed through diazotization of the amine followed by hydrolysis. This alcohol can then be oxidized to the corresponding aldehyde or carboxylic acid. nih.govnih.govsigmaaldrich.comchemchart.com These carbonyl compounds serve as versatile handles for a variety of subsequent reactions, including Wittig reactions, Grignard additions, and reductive aminations.

Furthermore, the alcohol can be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by a wide range of nucleophiles to introduce further diversity. ub.edu

Table 2: Examples of Functional Group Interconversions from this compound

Starting Functional GroupReagents and ConditionsResulting Functional Group
Primary Amine1. NaNO₂, HCl; 2. H₂OAlcohol
AlcoholPCC, CH₂Cl₂Aldehyde
AlcoholJones Reagent (CrO₃, H₂SO₄, acetone)Carboxylic Acid
Carboxylic Acid1. SOCl₂; 2. R₂NHAmide
AlcoholTsCl, pyridineTosylate
TosylateNaCN, DMSONitrile

Applications of Spiro 2.2 Pentan 1 Ylmethanamine As a Synthetic Scaffold

Design and Synthesis of Conformationally Constrained Amino Acid Analogues

The rigid framework of the spiropentane (B86408) unit is a valuable feature for creating conformationally constrained analogues of naturally occurring amino acids. nih.gov By restricting the rotational freedom of the molecule, researchers can design compounds that selectively target specific receptor subtypes or enzyme active sites. This approach is particularly useful in the development of peptidomimetics, where the goal is to mimic the bioactive conformation of a peptide while improving its stability and pharmacokinetic properties. lifechemicals.commdpi.com

A notable application is in the synthesis of novel analogues of L-glutamic acid. nih.gov Researchers have reported a diastereodivergent synthesis of four racemic pairs of 1-aminospiro[2.2]pentyl-1,4-dicarboxylic acid. nih.gov These compounds serve as conformationally constrained analogues of glutamic acid and have been evaluated for their potential as ligands for glutamate (B1630785) receptors (both ionotropic and metabotropic). The defined stereochemistry and rigid structure of the spiropentane scaffold allow for a systematic exploration of the structure-activity relationship at these important neurological targets. nih.gov

Derivatives such as 4,4-difluorospiro[2.2]pentan-1-yl building blocks have also been developed, offering a combination of three-dimensionality, conformational restriction, and the unique electronic properties of fluorine. researchgate.netresearchgate.net These fluorinated analogues provide chemists with an expanded toolbox for designing novel amino acid surrogates with potentially enhanced metabolic stability and binding affinity. researchgate.netresearchgate.net

Role in the Development of Bioactive Molecules and Ligand Design for Receptor Interactions

The distinct three-dimensional structure of the spiropentane core makes it an attractive scaffold for the design of bioactive molecules and ligands that can interact with specific biological receptors. spirochem.comresearchgate.net The fixed orientation of substituents on the spirocyclic frame can lead to enhanced binding affinity and selectivity compared to more flexible acyclic or monocyclic analogues. researchgate.net The inherent rigidity of the spirocyclic system reduces the entropic penalty upon binding to a receptor, which can contribute to a more favorable binding free energy. researchgate.net

The unique topology of spiropentane derivatives allows them to act as mimics of endogenous substrates for various enzymes. For instance, spiropentylacetyl-CoA has been synthesized and utilized as a mechanism-based inactivator of acyl-CoA dehydrogenases. nih.gov This demonstrates the potential of the spiropentane scaffold to serve as a core structure for designing enzyme probes that can help in understanding enzyme mechanisms and identifying potential drug targets.

The amenability of spiropentane derivatives to various chemical transformations makes them suitable scaffolds for high-throughput chemistry (HTC) and the generation of compound libraries for drug discovery. bohrium.comresearchgate.net High-throughput experimentation allows for the rapid synthesis and screening of a large number of compounds, accelerating the identification of new lead structures. researchgate.netrug.nl The spiropentane core provides a rigid and well-defined starting point for creating diverse libraries of molecules with unique three-dimensional shapes. spirochem.com

Utilization as a Versatile Building Block in Complex Organic Synthesis

Spiro[2.2]pentane derivatives, including the parent amine, are valuable building blocks in the synthesis of more complex organic molecules. nih.gov Their strained ring system can be strategically manipulated to introduce functionality and stereocenters in a controlled manner. A variety of synthetic methods have been developed for the preparation of polysubstituted spiropentanes, allowing for the creation of molecules with up to five contiguous stereocenters, including three quaternary carbon centers. nih.gov These advanced synthetic strategies provide access to a wide range of structurally diverse compounds that would be difficult to obtain through other means. The ability to prepare enantiopure spiropentanes further enhances their utility in asymmetric synthesis. nih.gov

Application in Peptidomimetic Design and Structural Constraint in Peptides

As mentioned earlier, the conformational rigidity of the spiropentane scaffold is a key advantage in peptidomimetic design. lifechemicals.comnih.gov By incorporating spiropentane-based amino acids into peptide sequences, chemists can impose specific turns or rigidify sections of the peptide backbone. mdpi.com This structural constraint can lock the peptide into its bioactive conformation, leading to increased potency and selectivity. mdpi.com Furthermore, the introduction of such non-natural amino acids can enhance the proteolytic stability of the resulting peptidomimetics, a crucial factor for their development as therapeutic agents. lifechemicals.com

Conclusion and Future Research Directions

Summary of Current Research Landscape and Key Achievements

The current research landscape for spiro[2.2]pentane systems is characterized by a strong focus on the development of novel synthetic methodologies to access these highly strained and structurally unique carbocycles. Spiro[2.2]pentanes are recognized for their rigid structures and well-defined exit vectors, making them attractive scaffolds in medicinal chemistry and materials science. nih.gov Key achievements in this area include the stereoselective synthesis of polysubstituted spiropentanes through regio- and diastereoselective carbometalation of sp2-disubstituted cyclopropenes. nih.govacs.org This method allows for the creation of complex spiropentane (B86408) derivatives with up to five contiguous stereocenters. nih.govacs.org

Another significant advancement is the use of sulfones as carbene equivalents for the synthesis of substituted arylspiro[2.2]pentanes, offering a safer alternative to traditional methods that often employ explosive and toxic diazo compounds. nih.govunc.edu While research directly focusing on Spiro[2.2]pentan-1-ylmethanamine is limited, the synthesis of related amido-spiro[2.2]pentanes via Simmons-Smith cyclopropanation of allenamides has been reported, providing a potential pathway to this specific compound. researchgate.net The inherent strain of the spiropentane core dictates its unique chemical reactivity, which has been exploited in various chemical transformations. nih.gov

The following table summarizes some of the key synthetic achievements in the field of spiro[2.2]pentane chemistry:

Synthetic MethodKey FeaturesResulting Spiropentane Derivatives
Regio- and diastereoselective carbometalationHigh stereocontrol, up to five contiguous stereocenters. nih.govacs.orgPolysubstituted spiropentanes. nih.gov
Sulfones as carbene equivalentsSafer alternative to diazo compounds. unc.eduSubstituted arylspiro[2.2]pentanes. nih.gov
Simmons-Smith cyclopropanation of allenamidesDirect route to amido-functionalized spiropentanes. Amido-spiro[2.2]pentanes.
Addition of cyclopropyl sulfoxonium ylides to carbonylsHighly diastereoselective. nih.govOxaspiro[2.2]pentanes. nih.gov

Unexplored Synthetic Avenues and Methodological Improvements

Despite the progress made, several synthetic avenues for accessing this compound and its derivatives remain unexplored. Direct and efficient methods for the introduction of the aminomethyl group onto the spiropentane scaffold are yet to be developed. Future research could focus on the following areas:

Direct C-H Amination: Investigating transition-metal-catalyzed C-H amination reactions on pre-formed spiropentane could provide a more direct and atom-economical route to this compound.

Ring-Opening of Spiropentyl Ketones: The development of efficient methods for the reductive amination of spiro[2.2]pentan-1-one would offer a versatile entry point to the target amine and its N-substituted derivatives.

Asymmetric Synthesis: While stereoselective methods for polysubstituted spiropentanes exist, the development of catalytic asymmetric syntheses specifically for 1-substituted spiropentanes, including this compound, remains a significant challenge. Chiral ligands and catalysts could be employed to control the stereochemistry of the cyclopropanation or subsequent functionalization steps.

Flow Chemistry Approaches: The use of microreactor technology could enable safer and more efficient synthesis of spiropentane derivatives, particularly for reactions involving hazardous intermediates or requiring precise control over reaction parameters.

Methodological improvements could also focus on expanding the substrate scope of existing reactions and reducing the number of synthetic steps required to access functionalized spiropentanes.

Advanced Computational Modeling and Predictive Studies for Novel Spiro[2.2]pentane Systems

Advanced computational modeling and predictive studies are poised to play a crucial role in accelerating the discovery and development of novel spiro[2.2]pentane systems. Density functional theory (DFT) and ab initio calculations can provide valuable insights into the electronic structure, stability, and reactivity of these strained molecules. iucr.org

Future computational studies could focus on:

Reaction Mechanism Elucidation: Computational modeling can be used to elucidate the mechanisms of existing and novel synthetic reactions, aiding in the optimization of reaction conditions and the design of more efficient catalysts. For instance, understanding the transition states in the Simmons-Smith cyclopropanation could lead to improved diastereoselectivity. researchgate.net

Prediction of Physicochemical Properties: The unique three-dimensional structure of spiropentanes influences their physicochemical properties. Computational methods can be employed to predict properties such as lipophilicity, solubility, and metabolic stability for novel this compound derivatives, guiding the design of molecules with improved drug-like characteristics.

Virtual Screening for Biological Activity: By modeling the interactions of spiro[2.2]pentane-based ligands with biological targets, virtual screening campaigns can identify promising candidates for further experimental investigation. The rigid nature of the spiropentane scaffold makes it an ideal candidate for computational docking studies.

The following table outlines potential areas of investigation using computational modeling:

Computational MethodApplication in Spiro[2.2]pentane ResearchPotential Impact
Density Functional Theory (DFT)Calculation of reaction energies and transition state structures. iucr.orgOptimization of synthetic routes and catalyst design.
Molecular Dynamics (MD) SimulationsStudying the conformational preferences of spiropentane-containing molecules.Understanding structure-activity relationships.
Quantitative Structure-Activity Relationship (QSAR)Predicting the biological activity of novel derivatives.Accelerating drug discovery efforts.

Potential for Novel Applications in Materials Science and Catalysis

The rigid and compact nature of the spiro[2.2]pentane unit makes it an intriguing building block for the development of new materials and catalysts. While the applications of this compound itself have not been explored, the broader class of spiropentane derivatives holds significant promise.

In materials science , the incorporation of the spiropentane motif into polymer backbones could lead to materials with unique thermal and mechanical properties. The high strain energy of the spiropentane core could also be harnessed in the design of energetic materials or mechanophores that respond to mechanical stress.

In the field of catalysis , this compound and its derivatives could serve as chiral ligands for asymmetric catalysis. The well-defined stereochemistry and rigid framework of the spiropentane scaffold could lead to high levels of enantioselectivity in a variety of chemical transformations. The development of catalysts is crucial for advancing green chemistry and creating high-performance materials. mdpi.commdpi.com The synthesis and characterization of heterogeneous catalysts, including shape-controlled nanoparticles, are key areas of research. mdpi.com

Potential applications are summarized below:

FieldPotential Application of Spiro[2.2]pentane Derivatives
Materials ScienceHigh-performance polymers, energetic materials, mechanophores.
CatalysisChiral ligands for asymmetric synthesis. mdpi.com

Emerging Strategies for Stereochemical Control in Spiropentane Synthesis

Achieving precise control over the stereochemistry of spiropentane synthesis is a critical challenge for unlocking their full potential. Several emerging strategies are being explored to address this issue.

One promising approach involves the use of chiral auxiliaries attached to the cyclopropene or allenamide precursors. These auxiliaries can direct the facial selectivity of the cyclopropanation reaction, leading to the formation of enantioenriched spiropentanes.

Catalytic asymmetric methods represent a more elegant and atom-economical approach. The development of chiral transition-metal catalysts, particularly those based on rhodium and copper, has shown promise in controlling the stereochemistry of carbene addition reactions to form cyclopropanes. researchgate.net Adapting these catalytic systems for the synthesis of spiropentanes is an active area of research.

Furthermore, organocatalysis offers a metal-free alternative for stereoselective synthesis. Chiral aminocatalysts or Brønsted acids could potentially be used to activate substrates and control the stereochemical outcome of spiropentane formation.

Recent advancements in stereoselective synthesis have demonstrated the ability to create complex molecules with multiple stereocenters, and these principles can be applied to spiropentane systems. nih.govacs.org The thermal rearrangement of spiropentanes can also be influenced by polar substituents, which can alter the reaction mechanism and stereochemical outcome. acs.org

Q & A

Q. What are the established synthetic routes for Spiro[2.2]pentan-1-ylmethanamine, and how are they optimized for yield and purity?

this compound is synthesized via cyclopropanation strategies, such as the Simmons-Smith reaction applied to allenamide precursors. Key steps include stereochemical control during cyclopropane ring formation and purification using chromatography or crystallization. Optimization involves adjusting reaction conditions (e.g., temperature, catalyst loading) and precursor ratios to mitigate side reactions like over-alkylation . Characterization typically employs 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity. X-ray crystallography may resolve ambiguities in stereochemistry .

Q. What spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming spirocyclic geometry and amine functionality. 1H^1H-NMR identifies proton environments near the cyclopropane ring, while 13C^{13}C-NMR distinguishes quaternary carbons. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography (LC)-MS validates purity and molecular weight. For stereoisomeric mixtures, chiral HPLC or circular dichroism (CD) spectroscopy may resolve enantiomers .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reaction systems?

Density functional theory (DFT) calculations assess strain energy in the spirocyclic framework, which influences reactivity. Molecular dynamics simulations model interactions with catalysts or solvents, guiding experimental design for functionalization (e.g., amine derivatization). Transition-state analysis identifies kinetic barriers in ring-opening reactions, aiding in selectivity optimization .

Q. What strategies address contradictions in reported bioactivity data for this compound derivatives?

Discrepancies in bioactivity often arise from variations in assay conditions (e.g., cell lines, concentration ranges). Rigorous meta-analysis of existing data using tools like systematic reviews or Bayesian statistics can isolate confounding factors. Replicating studies under standardized protocols (e.g., OECD guidelines) ensures comparability. Cross-validation with in silico docking studies clarifies structure-activity relationships .

Q. How does the spirocyclic scaffold influence pharmacokinetic properties, and what experimental models best evaluate this?

The rigid spirocyclic structure enhances metabolic stability but may reduce solubility. In vitro assays (e.g., Caco-2 permeability, microsomal stability) quantify absorption and metabolism. Zebrafish or murine models assess in vivo bioavailability. Molecular dynamics simulations predict blood-brain barrier penetration, guiding derivatization strategies for CNS-targeted applications .

Methodological and Theoretical Questions

Q. What frameworks (e.g., PICO, FINER) are applicable for designing hypothesis-driven studies on this compound?

The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure research questions align with practical and theoretical goals. For mechanistic studies, PICO (Population: reaction systems; Intervention: catalytic conditions; Comparison: alternative scaffolds; Outcome: reaction efficiency) structures experimental variables. Literature gap analysis (via tools like SciFinder or Reaxys) identifies understudied areas, such as enantioselective synthesis .

Q. How can researchers standardize data reporting for this compound to improve reproducibility?

Adopt the FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Findable: Deposit raw spectral data in repositories like Zenodo or ChemRxiv.
  • Accessible: Publish synthetic protocols on platforms like Synfacts or Organic Process Research & Development.
  • Interoperable: Use standardized formats (e.g., JCAMP-DX for NMR, CIF for crystallography).
  • Reusable: Disclose purity thresholds and analytical validation steps in supplementary materials .

Data Analysis and Interpretation

Q. What statistical methods resolve batch-to-batch variability in synthetic yields?

Multivariate analysis (e.g., PCA or PLS regression) identifies critical process parameters (CPPs) affecting yield. Design of experiments (DoE) methodologies, such as factorial designs or response surface models, optimize reaction conditions. Control charts monitor process stability during scale-up .

Q. How are conflicting results in catalytic functionalization of this compound reconciled?

Contradictions often stem from catalyst-substrate interactions or solvent effects. Mechanistic studies (e.g., kinetic isotope effects, Hammett plots) elucidate reaction pathways. Collaborative interlaboratory studies using identical reagents and protocols validate reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.